molecular formula C13H13N3O B3038151 2,4-diamino-N-phenylbenzamide CAS No. 77142-69-9

2,4-diamino-N-phenylbenzamide

Cat. No.: B3038151
CAS No.: 77142-69-9
M. Wt: 227.26 g/mol
InChI Key: DLHWNBZHYWNPIG-UHFFFAOYSA-N
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Description

2,4-Diamino-N-phenylbenzamide is an organic compound with the molecular formula C13H13N3O. It is characterized by the presence of two amino groups at the 2 and 4 positions on the benzene ring, and a phenyl group attached to the amide nitrogen. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Scientific Research Applications

2,4-Diamino-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“2,4-diamino-N-phenylbenzamide” is classified as Acute Tox. 3 Oral . It is non-combustible, acute toxic Cat.3, and is considered a toxic hazardous material or hazardous material causing chronic effects . The compound has a hazard statement of H301 and its precautionary statements are P301 + P330 + P331 + P310 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diamino-N-phenylbenzamide typically involves the reaction of 2,4-diaminobenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane under reflux conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,4-Diamino-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like thionyl chloride can be employed.

Major Products:

Comparison with Similar Compounds

  • 2,4-Diaminobenzoic acid
  • N-Phenylbenzamide
  • 2,4-Dinitro-N-phenylbenzamide

Comparison: 2,4-Diamino-N-phenylbenzamide is unique due to the presence of both amino groups and a phenyl group attached to the amide nitrogen. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

2,4-diamino-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,14-15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHWNBZHYWNPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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